(S)-3-Hydroxymyristic acid

Chiral Chromatography Analytical Chemistry Quality Control

Racemic 3-hydroxymyristic acid introduces stereochemical ambiguity that confounds enzyme inhibition and chiral method development. The pure (S)-enantiomer (CAS 35683-15-9) is the definitive solution. • Ideal negative control for LpxA/LpxD inhibition assays; racemate IC₅₀ ~50 µM, (S)-enantiomer expected to show minimal activity. • Authentic standard for chiral HPLC method validation and enantiomeric purity QC. • Defined chiral building block for stereospecific synthesis of lipid A analogs and SAR probes.

Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
CAS No. 35683-15-9
Cat. No. B014223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxymyristic acid
CAS35683-15-9
Synonyms(S)-3-Hydroxytetradecanoic Acid
Molecular FormulaC14H28O3
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)O)O
InChIInChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1
InChIKeyATRNZOYKSNPPBF-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Hydroxymyristic Acid: Identity & Sourcing


(S)-3-Hydroxymyristic acid (CAS 35683-15-9) is a long-chain (C14) hydroxy fatty acid . It is the (S)-enantiomer of 3-hydroxytetradecanoic acid, a crucial distinction because it is the enantiomer of the biologically active (R)-3-hydroxytetradecanoic acid, which is an essential component of bacterial Lipid A [1]. The compound is supplied as a purified enantiomer, with a reported melting point range of 73-74°C .

Identity Pure (S)-enantiomer of 3-hydroxymyristic acid
Role Stereochemical negative control for lipid A biosynthesis studies
Distinction Distinct from racemic (R/S) mixture; provides defined stereochemistry

(S)-3-Hydroxymyristic Acid: Generic Substitution Risks


Procurement of a generic '3-hydroxymyristic acid' product, such as a racemic mixture, will introduce both (R)- and (S)-enantiomers . The enzymes in the lipid A biosynthesis pathway, LpxA and LpxD, are exquisitely stereospecific and utilize only the (R)-enantiomer [1]. Therefore, substituting a racemate for the pure (S)-enantiomer will confound studies that rely on its specific stereochemistry, such as its use as an inactive control or in chiral analyses. The pure (S)-enantiomer is essential for precisely controlled stereochemical experiments.

Target Product
Generic Substitute
Pure (S)-3-Hydroxymyristic Acid
Racemic 3-Hydroxymyristic Acid
Defined single enantiomer for stereochemical control
Contains active (R)-enantiomer; may confound negative-control readouts
Matches the inactive stereochemistry required for LpxA/LpxD studies
Racemate introduces both enantiomers, shifting binding/activity profiles

(S)-3-Hydroxymyristic Acid: Selection Evidence


Chiral Purity Confirmation

The (S)-enantiomer of 3-hydroxymyristic acid can be reliably separated and quantified from its (R)-counterpart using a zwitterionic chiral stationary phase. This method is essential for verifying the enantiomeric purity of the compound [1]. While exact resolution (Rs) values for the 3-hydroxymyristic acid pair were not explicitly stated, the study's optimization of enantioseparation for this class of hydroxy acids provides a validated, quantitative analytical framework [1].

Chiral Purity Confirmation
Method context
Enantioseparation on ZWIX(+) CSP with polar organic mobile phase; reported improved resolution over QN-AX column
Supports enantiomeric purity verification for procurement QC
Cross-study comparable; validate with in-house chiral method
Chiral Chromatography Analytical Chemistry Quality Control

Racemate IC50 as Benchmark

In a fluorescence polarization assay for LpxA inhibitors, the racemic mixture DL-3-hydroxymyristic acid demonstrated competitive binding with an IC50 of approximately 50 µM [1]. This value serves as a critical benchmark, representing the combined activity of both enantiomers. The pure (S)-enantiomer, expected to be the less active or inactive isomer, would have an IC50 higher than this benchmark, quantifying its role as a stereochemical negative control.

Racemate IC50 Benchmark
Class-level
Expected IC50 >50 µM (pure S-enantiomer) vs Racemate IC50 50 µM (DL-mixture)
Supports use as inactive or weakly active control in LpxA inhibition assays
Class-level inference; confirm with pure (S)-enantiomer
Enzyme Inhibition LpxA Antibacterial Drug Discovery

Structural Basis for Stereospecificity

The crystal structure of Pseudomonas aeruginosa LpxD, an acyltransferase that utilizes R-3-hydroxymyristoyl-ACP, was solved at 1.3 Å resolution [1]. This high-resolution structure reveals the precise atomic details of the active site, which is shaped to accommodate the (R)-configuration of the substrate's hydroxyl group. The (S)-enantiomer would experience steric clashes or improper hydrogen bonding in this pocket.

Structural Stereospecificity Basis
Class-level
1.3 Å LpxD crystal structure reveals (R)-configured binding pocket; (S)-enantiomer predicted steric clash
Provides molecular rationale for differential enzyme recognition
Structural model; validate with binding assays
Structural Biology LpxD Substrate Specificity

Chiral Separation Protocol Validation

A study detailing the synthesis of lipid A analogs utilized (S)-3-hydroxymyristic acid as a starting material, and importantly, reported purchasing pure enantiomers from commercial sources (Santa Cruz Biotechnology) . The research protocol confirms that the pure (S)-enantiomer is a necessary and commercially available reagent for this class of experiments, and that the racemic mixture (available from TCI America) is a distinct product.

Chiral Separation Protocol Validation
Source review
Published synthetic protocol used pure (S)-enantiomer from commercial sources; racemate listed as separate catalog item
Confirms distinct procurement identity for pure enantiomer
Source review; verify current vendor CoA and chiral purity
Method Validation Enantiomeric Purity Procurement QC

(S)-3-Hydroxymyristic Acid: Research Applications


Stereochemical Negative Control

Given its expected low inhibitory activity against LpxA (as inferred from the racemate's IC50 of 50 µM) [1], the pure (S)-enantiomer is an ideal negative control for studies investigating the inhibition of LpxA or LpxD by (R)-configured compounds or analogs. This application is critical for validating target engagement and ruling out non-specific effects.

Chiral Reference Standard

The compound is essential for developing and validating chiral HPLC methods for the separation of 3-hydroxy fatty acids [1]. It serves as an authentic standard for confirming the enantiomeric purity of synthetic intermediates and for quality control (QC) of other chiral hydroxy acid products.

Stereospecificity Mechanistic Probe

The high-resolution crystal structures of enzymes like LpxD [1] define a binding pocket specific for the (R)-configuration. (S)-3-Hydroxymyristic acid is the precise tool for probing the stereochemical requirements of these enzymes through binding and kinetic studies, offering insights that racemic mixtures cannot provide.

Chiral Building Block for Lipid A Analogs

As a defined chiral building block, (S)-3-Hydroxymyristic acid is used in the synthesis of lipid A analogs and other complex molecules where stereochemistry is critical for biological function [1]. Its use ensures the final product has the intended 3D configuration, which is paramount for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Stereochemical Negative Control
Pure (S)-enantiomer with expected low LpxA/LpxD inhibition
Verify enantiomer-specific target engagement and lack of off-target effects
Chiral Reference Standard
Defined absolute configuration and enantiomeric identity
Chiral HPLC method validation; enantiomeric purity QC of hydroxy acid products
Stereospecificity Mechanistic Probe
Enantiopure tool for structural and kinetic studies
Validate active-site stereochemical requirements through binding or activity assays
Chiral Building Block
Stereochemically pure synthetic intermediate
Confirm stereochemical integrity in final lipid A analogs for SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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